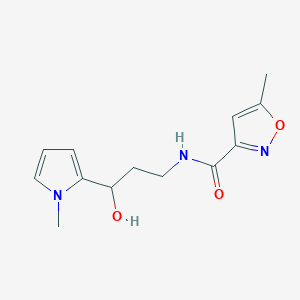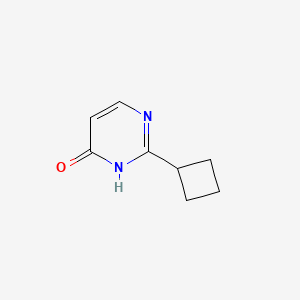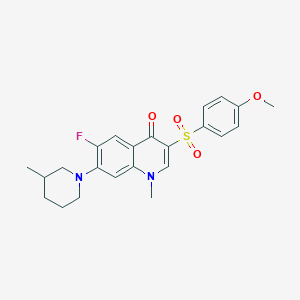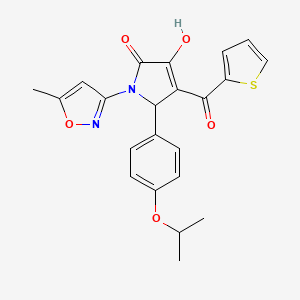![molecular formula C29H20N4O2 B2455777 (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 478342-78-8](/img/structure/B2455777.png)
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a chromene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzimidazole with 4-bromoacetophenone to form an intermediate, which is then reacted with 2-hydroxybenzaldehyde under basic conditions to yield the chromene core. The final step involves the formation of the carboxamide group through the reaction with phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: Shares the benzimidazole moiety but lacks the chromene core.
Cresol: Contains a phenyl group but differs in functional groups and overall structure.
Uniqueness
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide is unique due to its combination of a benzimidazole moiety, a phenyl group, and a chromene core, which imparts distinct chemical and biological properties not found in simpler analogs like benzylamine or cresol .
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N4O2/c34-28(30-22-16-14-19(15-17-22)27-32-24-11-5-6-12-25(24)33-27)23-18-20-8-4-7-13-26(20)35-29(23)31-21-9-2-1-3-10-21/h1-18H,(H,30,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPSABSUGUBRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2455694.png)
![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole](/img/structure/B2455696.png)




![[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea](/img/structure/B2455703.png)






![1-[2-(Dodecyloxy)ethoxy]dodecane](/img/structure/B2455716.png)
